molecular formula C25H22BrNO4 B11576429 ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11576429
M. Wt: 480.3 g/mol
InChI Key: WQYRKQUMIFOFTO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Bromination: Introduction of the bromine atom at the 6th position of the indole ring.

    Methoxylation: Addition of a methoxy group at the 5th position.

    Phenoxymethylation: Attachment of the phenoxymethyl group at the 2nd position.

    Esterification: Formation of the ethyl ester at the 3rd position of the carboxylate group.

Each step requires specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, and phenol derivatives for phenoxymethylation. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenyl-1H-indole-3-carboxylate is unique due to its combination of functional groups and the indole core structure

Properties

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-2-(phenoxymethyl)-1-phenylindole-3-carboxylate

InChI

InChI=1S/C25H22BrNO4/c1-3-30-25(28)24-19-14-23(29-2)20(26)15-21(19)27(17-10-6-4-7-11-17)22(24)16-31-18-12-8-5-9-13-18/h4-15H,3,16H2,1-2H3

InChI Key

WQYRKQUMIFOFTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)COC4=CC=CC=C4

Origin of Product

United States

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